[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine
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Overview
Description
[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine: is an organic compound that features a cyclobutylmethoxy group, a fluorophenyl group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine typically involves multiple steps, including the formation of the cyclobutylmethoxy group and the introduction of the fluorophenyl group. Common synthetic routes may involve:
Formation of Cyclobutylmethoxy Group: This can be achieved through the reaction of cyclobutanol with methanesulfonyl chloride to form cyclobutylmethanesulfonate, followed by nucleophilic substitution with sodium methoxide.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a halogen exchange reaction, where a suitable fluorinating agent is used to replace a halogen atom on a phenyl ring.
Formation of Methanamine Group:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group may be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the fluorophenyl group to a more reduced state, such as converting a nitro group to an amine group if present.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.
Drug Development:
Medicine:
Therapeutic Agents: The compound may exhibit biological activities that make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: The compound may have applications in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
[4-(Methoxy)-3-fluorophenyl]methanamine: Similar structure but lacks the cyclobutyl group.
[4-(Cyclobutylmethoxy)-3-chlorophenyl]methanamine: Similar structure but with a chlorine atom instead of fluorine.
[4-(Cyclobutylmethoxy)-3-fluorophenyl]ethanamine: Similar structure but with an ethanamine group instead of methanamine.
Uniqueness:
Structural Features: The presence of the cyclobutylmethoxy group and the fluorophenyl group imparts unique steric and electronic properties to the compound.
Reactivity: The compound’s reactivity may differ from similar compounds due to the influence of the cyclobutyl and fluorine substituents on the phenyl ring.
Applications: Its unique structure may make it more suitable for specific applications, such as in drug development or material science, compared to similar compounds.
Properties
Molecular Formula |
C12H16FNO |
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Molecular Weight |
209.26 g/mol |
IUPAC Name |
[4-(cyclobutylmethoxy)-3-fluorophenyl]methanamine |
InChI |
InChI=1S/C12H16FNO/c13-11-6-10(7-14)4-5-12(11)15-8-9-2-1-3-9/h4-6,9H,1-3,7-8,14H2 |
InChI Key |
UKOXZNRZQHNTRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)CN)F |
Origin of Product |
United States |
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